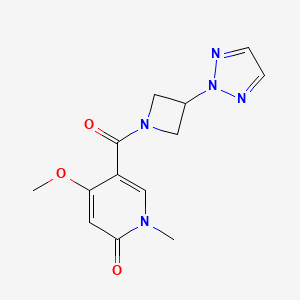
5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a novel heterocyclic hybrid that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a complex structure comprising:
- Azetidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Triazole moiety : A five-membered ring with three nitrogen atoms known for its diverse pharmacological properties.
- Pyridinone backbone : A pyridine ring fused with a carbonyl group, enhancing the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing triazole and azetidine structures exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole derivatives have been linked to inhibition of key enzymes involved in cancer cell proliferation. For example, studies on related compounds have demonstrated their ability to inhibit kinases such as c-Met, which is crucial for tumor growth and metastasis .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Triazole Derivative A | 0.005 | c-Met Kinase |
| Triazole Derivative B | 0.12 | MPS1 Kinase |
Neuropharmacological Effects
Preliminary findings suggest that the compound may act as an orexin receptor antagonist, potentially useful in treating sleep disorders and anxiety . The orexin system is critical for regulating arousal and wakefulness; thus, antagonists can help manage conditions like insomnia.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzyme activities critical for cellular processes.
- Interaction with Biological Macromolecules : The compound may bind to proteins or nucleic acids, altering their function and leading to therapeutic effects.
- Modulation of Signaling Pathways : By affecting key signaling pathways in cells, the compound may exert effects on cell proliferation and survival.
Case Studies
Several studies have explored the effects of triazole-containing compounds on various biological systems:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against a panel of bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
- Cancer Cell Line Studies : In vitro assays demonstrated that triazole derivatives could reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Orexin Receptor Antagonism : Research indicated that azetidine derivatives could effectively block orexin receptors in animal models, leading to decreased wakefulness and increased sleep duration .
特性
IUPAC Name |
4-methoxy-1-methyl-5-[3-(triazol-2-yl)azetidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-16-8-10(11(21-2)5-12(16)19)13(20)17-6-9(7-17)18-14-3-4-15-18/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLNRKHJLOWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














